molecular formula C16H17NO4S B15109066 Ethyl 4-(benzylsulfamoyl)benzoate

Ethyl 4-(benzylsulfamoyl)benzoate

Cat. No.: B15109066
M. Wt: 319.4 g/mol
InChI Key: CKBMTEBTIXISMV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylsulfamoyl)benzoate is a sulfonamide derivative featuring a benzylsulfamoyl group (-SO₂NHBz) attached to the para position of an ethyl benzoate scaffold. This compound belongs to a broader class of sulfonamidobenzamide (SABA) derivatives, which are characterized by their sulfonamide linkage and aromatic substitution patterns. Sulfonamides are widely studied for their biological activities, including antimicrobial, enzyme inhibitory, and material science applications .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-(benzylsulfamoyl)benzoate

InChI

InChI=1S/C16H17NO4S/c1-2-21-16(18)14-8-10-15(11-9-14)22(19,20)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3

InChI Key

CKBMTEBTIXISMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzylsulfamoyl)benzoate typically involves the esterification of 4-(benzylsulfamoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can lead to the formation of the corresponding sulfide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylsulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

Substituent Variations in Benzoate Derivatives

The pharmacological and physicochemical properties of ethyl benzoate derivatives are heavily influenced by substituents on the aromatic ring. Key analogs and their substituent effects are summarized below:

Compound Name Substituent Group Key Properties/Activities Reference ID
Ethyl 4-(benzylsulfamoyl)benzoate -SO₂NHBz (benzylsulfamoyl) Not explicitly reported; inferred sulfonamide activity N/A
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) -SO₂NH-(2-Cl-5-phenylcarbamoyl) MIC: 0.45–0.9 mM (E. coli); potent antimicrobial activity
Ethyl 4-(carbamoylamino)benzoate -NHCONH₂ (carbamoylamino) Lower lipophilicity; potential for hydrogen bonding
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ (dimethylamino) High reactivity in polymerization; electron-donating
Ethyl 4-nitrobenzoate -NO₂ (nitro) Electron-withdrawing; impacts acidity and reactivity
Ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate -SO₂NH-(4-F-C₆H₄) Enhanced bioavailability via fluorine substituent

Key Observations :

  • Sulfonamides vs. Carbamates: Sulfonamides (e.g., SABA1) exhibit stronger antimicrobial activity due to their ability to inhibit enzymes like carbonic anhydrase or dihydropteroate synthase. Carbamates (e.g., carbamoylamino derivatives) may prioritize hydrogen bonding over enzyme inhibition .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) increase the benzoate’s acidity, while electron-donating groups (e.g., -N(CH₃)₂) enhance reactivity in polymerization reactions .

Physicochemical Properties

  • Lipophilicity (logP): Benzylsulfamoyl and fluorophenyl groups increase logP compared to carbamoylamino or dimethylamino substituents, affecting membrane permeability and bioavailability.
  • Solubility: Sulfonamides generally have moderate aqueous solubility, while dimethylamino derivatives (e.g., Ethyl 4-(dimethylamino)benzoate) may show higher solubility in polar solvents due to their basicity .

Notable Research Findings

  • Polymerization Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion in resin cements than 2-(dimethylamino)ethyl methacrylate, highlighting the role of aromatic substituents in material science applications .
  • SAR Insights : The antimicrobial potency of SABA1 underscores the importance of halogenation (Cl) and carbamoyl groups in enhancing activity, providing a template for further optimization .

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